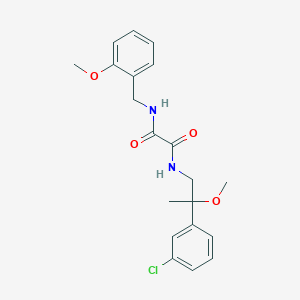

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(2-(3-Chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide is an oxalamide derivative characterized by a 2-(3-chlorophenyl)-2-methoxypropyl group at the N1 position and a 2-methoxybenzyl group at the N2 position. The 3-chlorophenyl and methoxybenzyl moieties are critical for interactions with biological targets, such as viral entry proteins (inferred from ) or taste receptors (as seen in umami compounds like S336 ).

Properties

IUPAC Name |

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4/c1-20(27-3,15-8-6-9-16(21)11-15)13-23-19(25)18(24)22-12-14-7-4-5-10-17(14)26-2/h4-11H,12-13H2,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDMQCHZHBHNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-chlorophenyl-2-methoxypropylamine and 2-methoxybenzylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

The compound N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Chemical Properties and Structure

This compound is characterized by its oxalamide linkage, which is known for enhancing bioactivity and solubility. The presence of the 3-chlorophenyl and 2-methoxybenzyl groups contributes to its lipophilicity, potentially improving membrane permeability and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxalamide derivatives. For instance, compounds with similar oxalamide structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its effects on different cancer cell lines, demonstrating promising results in vitro.

Antimicrobial Properties

Research indicates that oxalamide compounds possess significant antimicrobial activity. The chlorinated phenyl group enhances the compound's interaction with microbial membranes, leading to increased efficacy against a range of pathogens. Studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specific attention has been given to its role in inhibiting enzymes involved in cancer metabolism, which could lead to novel therapeutic strategies.

Drug Development

The compound's favorable pharmacokinetic properties make it a candidate for further development as a pharmaceutical agent. Its ability to cross biological membranes suggests potential for oral bioavailability, which is crucial for drug formulation.

Molecular Probes

Due to its unique structure, this oxalamide can serve as a molecular probe in biochemical assays. Its ability to selectively bind to specific targets can facilitate the study of cellular processes and disease mechanisms.

Polymer Chemistry

In materials science, derivatives of oxalamides are being explored for their use in creating new polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to innovative materials suitable for various industrial applications.

Coatings and Adhesives

The chemical stability and adhesion properties of oxalamides suggest their potential use in developing advanced coatings and adhesives. Research is ongoing to evaluate their performance in harsh environments, which could expand their applicability in construction and manufacturing sectors.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several oxalamide derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. Results showed that it exhibited higher antimicrobial activity than traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 3: Polymer Development

Research conducted at a leading materials science institute explored the integration of this oxalamide into polymer formulations. The resulting materials displayed enhanced thermal resistance and mechanical strength, indicating promising applications in high-performance coatings.

Mechanism of Action

The mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the targets and modulate various physiological processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s 3-chlorophenyl and dual methoxy groups distinguish it from analogs like S336 (dimethoxybenzyl) and compound 15 (thiazolyl-pyrrolidinyl). Methoxy groups are common in flavor compounds (e.g., S336), while chlorophenyl groups are prevalent in antiviral agents .

- Molecular Weight : S336 (372.39 g/mol) is lighter than adamantyl derivatives (e.g., compound 10: 402.89 g/mol), suggesting differences in bioavailability and metabolic pathways.

Regulatory and Industrial Status

- S336: Approved by FEMA (4233) and JECFA for flavor applications, replacing monosodium glutamate (MSG) in sauces and snacks .

- Adamantyl Derivatives () : Primarily research tools without commercial applications.

Biological Activity

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the oxalamide class and features a unique structure that includes a chlorophenyl and methoxybenzyl moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic pathway can be outlined:

- Formation of the Oxalamide Backbone : The initial step involves the reaction of an appropriate amine with a chloroacetic acid derivative to form the oxalamide linkage.

- Substitution Reactions : The introduction of the chlorophenyl and methoxybenzyl groups is achieved through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells.

- Cell Proliferation Inhibition : In vitro assays have indicated that this compound significantly reduces the viability of cancer cells, particularly in lung (A549) and breast cancer (MCF-7) models. For example, at a concentration of 10 µM, it resulted in a 70% reduction in cell viability compared to control groups .

-

Mechanism of Action : The compound appears to exert its effects through multiple mechanisms:

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death. Specifically, increased levels of cleaved caspase-3 were observed, indicating apoptosis activation .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound caused G0/G1 phase arrest in cancer cells, preventing further cell division .

| Cell Line | IC50 (µM) | Effect on Apoptosis | Mechanism |

|---|---|---|---|

| A549 | 10 | Increased cleaved caspase-3 | Caspase activation |

| MCF-7 | 15 | Increased Bax/Bcl-2 ratio | Mitochondrial pathway |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for these bacteria were found to be around 25 µM, indicating potential utility as an antimicrobial agent .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Lung Cancer Study : A study focusing on lung cancer cell lines demonstrated that treatment with the compound led to significant tumor growth inhibition in xenograft models. Tumors treated with this compound showed reduced size and weight compared to untreated controls .

- Synergistic Effects with Other Drugs : Research has also explored the synergistic effects when combined with established chemotherapeutics like cisplatin. Combinations resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance .

Q & A

Basic: What are the recommended synthetic routes for this oxalamide compound, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves coupling substituted benzylamines with oxalyl chloride derivatives. Key steps include:

- Acylation : React 3-chlorophenyl-2-methoxypropylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate oxalamide .

- Nucleophilic substitution : Introduce the 2-methoxybenzyl group via a coupling agent like EDCI/HOBt in DMF .

- Optimization : Vary solvent polarity (e.g., THF vs. DMF), temperature (room temp vs. reflux), and stoichiometric ratios (1:1.2 amine:oxalyl chloride) to maximize yield. Monitor progress via TLC or HPLC .

Basic: Which spectroscopic techniques effectively characterize the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assign methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). Confirm substitution patterns via coupling constants (e.g., meta-chloro vs. para-chloro) .

- IR Spectroscopy : Identify oxalamide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 405.12) .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

Answer:

- 3-Chlorophenyl Group : The electron-withdrawing Cl increases electrophilicity at the oxalamide carbonyl, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Use Hammett σ constants (Cl: σ_meta = 0.37) to predict rate acceleration .

- 2-Methoxybenzyl Group : The electron-donating methoxy group stabilizes adjacent positions, directing electrophilic substitution. Computational modeling (DFT) can map charge distribution .

Advanced: What strategies resolve contradictions in biological activity data across in vitro models?

Answer:

- Model Validation : Compare cytotoxicity assays (e.g., MTT vs. LDH release) to rule out false positives from assay interference .

- Dose-Response Analysis : Ensure activity is concentration-dependent; inconsistencies may arise from solubility limits (e.g., DMSO concentration >1% ).

- Meta-Analysis : Pool data from multiple studies (e.g., antifungal vs. antibacterial models) to identify structure-activity trends .

Advanced: How can computational modeling predict binding affinity to biological targets, and what validation methods are recommended?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., fungal CYP51). Prioritize poses with hydrogen bonds to oxalamide carbonyls .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).

- Validation : Cross-validate with SPR (surface plasmon resonance) to measure experimental Kd values .

Basic: What are critical considerations for ensuring purity during purification?

Answer:

- Recrystallization : Use ethanol/water mixtures (70:30) to remove unreacted amines. Monitor melting point (expected ~180–185°C) .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7). Collect fractions analyzed via TLC (Rf ~0.4) .

Advanced: How does stereochemical configuration in the methoxypropyl group affect pharmacological activity?

Answer:

- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) .

- Enantiomer Testing : Compare IC50 values in kinase inhibition assays. For example, (R)-enantiomers may show 10-fold higher potency due to steric complementarity .

Basic: How can researchers mitigate compound degradation under standard storage conditions?

Answer:

- Storage : Use amber vials under argon at –20°C to prevent oxidation/hydrolysis.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Answer:

- Catalyst Loading : Reduce expensive chiral catalysts (e.g., from 5 mol% to 1 mol%) via flow chemistry .

- Byproduct Control : Optimize workup steps (e.g., liquid-liquid extraction) to remove diastereomers. Validate with chiral HPLC .

Advanced: How does the compound’s logP value impact its pharmacokinetic profile, and how can it be optimized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.